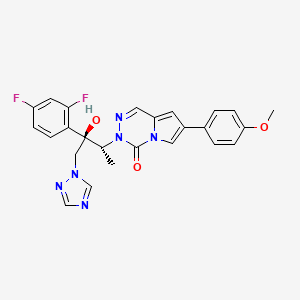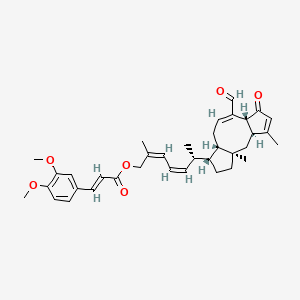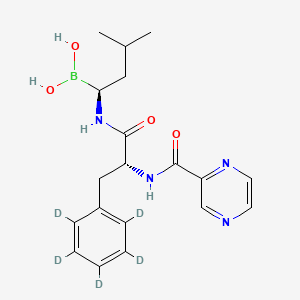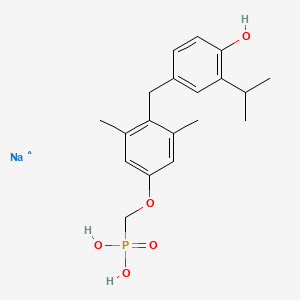
Antifungal agent 31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 31 is a synthetic compound designed to combat fungal infections. It is part of a broader class of antifungal agents that target various fungal pathogens, providing a crucial tool in the treatment of both superficial and systemic fungal infections. This compound is particularly noted for its efficacy against a wide range of fungal species, making it a valuable asset in medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 31 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents like methanol or chloroform, and catalysts such as phosphoric acid or sulfuric acid. The reaction conditions often require controlled temperatures ranging from 25°C to 100°C, depending on the specific step in the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as the laboratory synthesis but is optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Antifungal agent 31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogenation and alkylation are common substitution reactions that modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures between 0°C and 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between -10°C and 25°C.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); temperatures between 25°C and 100°C.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antifungal properties.
Scientific Research Applications
Antifungal agent 31 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in studies to understand the interaction between antifungal agents and fungal cell membranes.
Medicine: Investigated for its potential to treat various fungal infections, including those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various environments.
Mechanism of Action
The mechanism of action of antifungal agent 31 involves the disruption of fungal cell membrane integrity. The compound binds to ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability. This results in the leakage of essential cell contents and ultimately cell death. The molecular targets include enzymes involved in ergosterol biosynthesis, such as squalene epoxidase and lanosterol 14α-demethylase.
Comparison with Similar Compounds
Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase.
Fluconazole: An azole antifungal that inhibits lanosterol 14α-demethylase.
Amphotericin B: A polyene antifungal that binds to ergosterol, similar to antifungal agent 31.
Uniqueness: this compound is unique in its broad-spectrum activity and its ability to overcome resistance mechanisms that affect other antifungal agents. Its synthetic versatility allows for the creation of various derivatives with enhanced properties, making it a valuable compound in the ongoing fight against fungal infections.
Properties
Molecular Formula |
C25H22F2N6O3 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-7-(4-methoxyphenyl)pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C25H22F2N6O3/c1-16(25(35,13-31-15-28-14-30-31)22-8-5-19(26)10-23(22)27)33-24(34)32-12-18(9-20(32)11-29-33)17-3-6-21(36-2)7-4-17/h3-12,14-16,35H,13H2,1-2H3/t16-,25-/m1/s1 |
InChI Key |
SQVRHWIZZFOWBI-PUAOIOHZSA-N |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)




